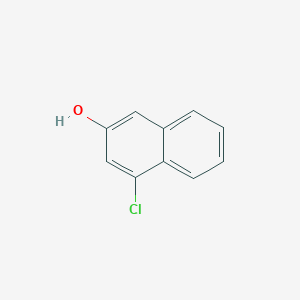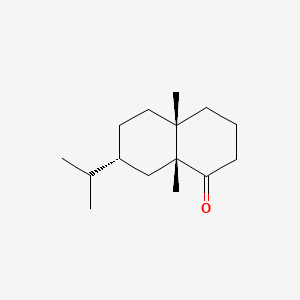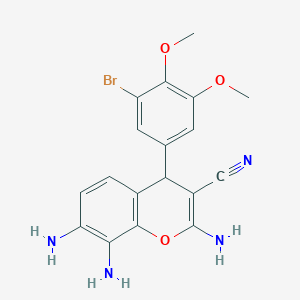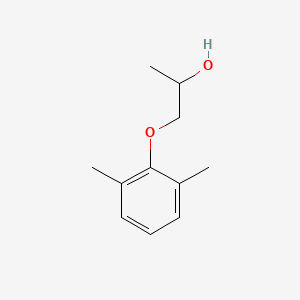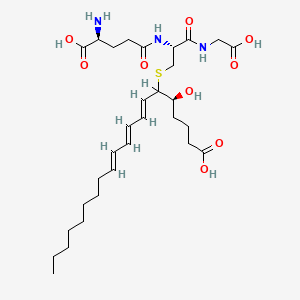
白三烯 C-3
描述
Leukotriene C-3 is a lipid mediator involved in inflammatory responses. It is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. Leukotriene C-3, along with other cysteinyl leukotrienes, plays a significant role in conditions such as asthma and allergic reactions .
科学研究应用
Leukotriene C-3 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study lipid signaling pathways.
Biology: Investigated for its role in immune responses and inflammation.
Medicine: Targeted in the development of anti-inflammatory drugs for conditions like asthma and allergic rhinitis.
Industry: Utilized in the production of diagnostic kits and therapeutic agents
作用机制
Target of Action
Leukotriene C-3, also known as Leukotriene C3, primarily targets leukotriene receptors, which are involved in both acute and chronic inflammation . The leukotriene receptors include the high-affinity LTB4 receptor, BLT1; the LTC4 and LTD4 receptors, CysLT1 and CysLT2; and the LTE4 receptor, GPR99 . These receptors play a crucial role in various inflammatory diseases .
Mode of Action
Leukotriene C-3 interacts with its targets, the leukotriene receptors, to induce various biological responses. For instance, BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils, whereas CysLT1 and CysLT2 signaling induces airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle .
Biochemical Pathways
Leukotrienes are synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . The leukotrienes, including Leukotriene C-3, are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .
Pharmacokinetics
It is known that leukotriene receptor antagonists, which inhibit the production or activity of leukotrienes, are used to treat disorders related to leukotriene overproduction . This suggests that the bioavailability of Leukotriene C-3 can be influenced by these antagonists.
Result of Action
The action of Leukotriene C-3 results in various molecular and cellular effects. It is known to stimulate degranulation, chemotaxis, and phagocytosis of neutrophils, and induce airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle . Overproduction of leukotrienes, including Leukotriene C-3, is a major cause of inflammation in asthma and allergic rhinitis .
Action Environment
The action, efficacy, and stability of Leukotriene C-3 can be influenced by various environmental factors. For instance, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Therefore, the presence of these mediators in the environment can potentially influence the action of Leukotriene C-3.
生化分析
Biochemical Properties
Leukotriene C3 is synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in intercellular communication, signal transduction, and host defense .
Cellular Effects
Leukotriene C3 exerts its effects by binding to specific receptors expressed on various cell types throughout the body . It contributes to the recruitment and activation of immune cells, such as neutrophils, eosinophils, and mast cells . It influences cell function by regulating immune responses and is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .
Molecular Mechanism
The mechanism of action of Leukotriene C3 involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation . The conversion of Leukotriene A4 to Leukotriene C3 involves specific enzymes, distinct from the generalized glutathione transferase system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leukotriene C3 can change over time. It has been observed that Leukotriene C3 and its metabolites constitute significant parts of the radioactivity in liver, bile, and small intestine 20 minutes after intravenous injection .
Dosage Effects in Animal Models
In animal models, the effects of Leukotriene C3 can vary with different dosages . Leukotriene receptor antagonists, which alleviate Alzheimer’s disease pathology and improve cognition in animal models, have been developed .
Metabolic Pathways
Leukotriene C3 is involved in the leukotriene metabolic pathway . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .
Transport and Distribution
Leukotriene C3 is rapidly eliminated from the circulation by uptake in the liver and excretion in bile, as well as by renal uptake and excretion in urine . It is strategically located on endothelial transport vesicles .
Subcellular Localization
The enzymes involved in Leukotriene C3 synthesis, including the soluble LTA4H, have both cytosolic and nuclear localization . This strategic localization allows for the efficient conversion of Leukotriene A4 to Leukotriene C3 .
准备方法
Synthetic Routes and Reaction Conditions: Leukotriene C-3 is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase. The initial step involves the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, which is then converted to leukotriene A-4. Leukotriene A-4 is subsequently conjugated with glutathione to form leukotriene C-3 .
Industrial Production Methods: Industrial production of leukotriene C-3 involves the use of bioreactors where leukocytes are stimulated to produce the compound. The process is optimized to ensure high yield and purity, often involving the use of specific enzymes and controlled reaction conditions .
化学反应分析
Types of Reactions: Leukotriene C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and metabolism.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Often occurs in the presence of nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include leukotriene D-4 and leukotriene E-4, which are further metabolites of leukotriene C-3 .
相似化合物的比较
Leukotriene C-3 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:
Leukotriene B-4: Primarily involved in neutrophil chemotaxis.
Leukotriene D-4: Known for its potent bronchoconstrictive properties.
Leukotriene E-4: A stable metabolite with lower biological activity compared to leukotriene C-3
Leukotriene C-3 stands out due to its specific role in inflammatory responses and its potential as a therapeutic target in various diseases.
属性
IUPAC Name |
(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJDQMYBRDJHHT-SJYCEDLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77209-77-9 | |
| Record name | Leukotriene C-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


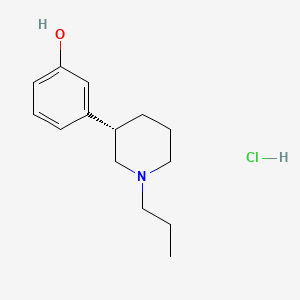
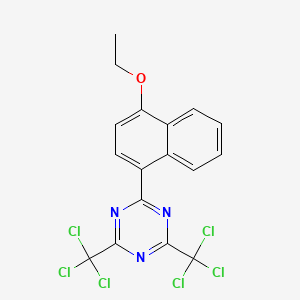

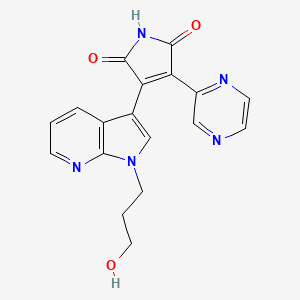

![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)
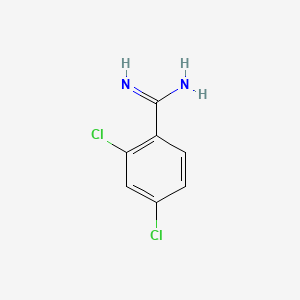
![4-[2-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide](/img/structure/B1624398.png)

